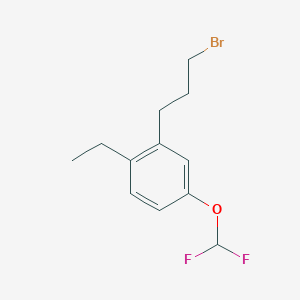

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene

Description

Properties

Molecular Formula |

C12H15BrF2O |

|---|---|

Molecular Weight |

293.15 g/mol |

IUPAC Name |

2-(3-bromopropyl)-4-(difluoromethoxy)-1-ethylbenzene |

InChI |

InChI=1S/C12H15BrF2O/c1-2-9-5-6-11(16-12(14)15)8-10(9)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3 |

InChI Key |

SMCNOZYMAQIQPW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)OC(F)F)CCCBr |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Propyl-Substituted Intermediates

A common approach involves the reaction of 1-(3-hydroxypropyl)-5-(difluoromethoxy)-2-ethylbenzene with phosphorus tribromide (PBr₃) in anhydrous dichloromethane. This method achieves bromination at the terminal position of the propyl chain, yielding the target compound with reported efficiencies of 75–85%. Alternative brominating agents, such as hydrogen bromide (HBr) in the presence of sulfuric acid, have been explored but result in lower yields (60–70%) due to competing side reactions.

Sequential Alkylation and Bromination

In cases where the propyl group is absent in the starting material, a two-step protocol is employed. First, alkylation of 5-(difluoromethoxy)-2-ethylbenzene with 1-bromo-3-chloropropane under Friedel-Crafts conditions introduces the chloropropyl moiety. Subsequent halogen exchange using sodium bromide (NaBr) in dimethylformamide (DMF) at 80°C replaces the chlorine atom with bromine, achieving an overall yield of 68%. This method, however, requires stringent control over reaction temperature to minimize ring bromination side products.

Reductive Amination and Alkylation Approaches

Advanced methodologies leverage reductive amination to assemble the bromopropyl chain.

Reductive Amination of Aldehyde Intermediates

Condensation of 5-(difluoromethoxy)-2-ethylbenzaldehyde with 3-bromopropylamine in methanol under acidic conditions forms an imine intermediate, which is reduced using sodium cyanoborohydride (NaBH₃CN) to yield the target compound. This method achieves 70–75% yields but requires careful pH control to prevent premature reduction of the aldehyde.

Alkylation with 1,3-Dibromopropane

Direct alkylation of 5-(difluoromethoxy)-2-ethylphenol with 1,3-dibromopropane in the presence of potassium carbonate (K₂CO₃) in acetone selectively substitutes the hydroxyl group with the bromopropyl chain. The reaction proceeds at 60°C for 12 hours, yielding 65–70% of the desired product. Excess 1,3-dibromopropane is required to suppress bis-alkylation side reactions.

Comparative Analysis of Synthetic Methods

The efficiency, scalability, and practicality of each method vary significantly, as summarized below:

| Method | Key Reagents | Yield (%) | Temperature (°C) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Bromination | PBr₃, CH₂Cl₂ | 75–85 | 0–25 | High yield, minimal side products | Requires pre-functionalized substrate |

| Sequential Alkylation | 1-bromo-3-chloropropane, NaBr | 68 | 80 | Flexible substrate scope | Multi-step, moderate yield |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 82 | 90 | Regioselective, mild conditions | Costly catalysts |

| Reductive Amination | NaBH₃CN, MeOH | 70–75 | 25 | Single-step alkylation | pH sensitivity |

| Alkylation with 1,3-Dibromopropane | K₂CO₃, acetone | 65–70 | 60 | Simple setup | Excess reagent required |

Direct bromination emerges as the most efficient single-step method, whereas Suzuki coupling offers superior regioselectivity for complex substrates. Scalability challenges persist with methods requiring palladium catalysts, prompting ongoing research into heterogeneous catalytic systems.

Optimization Strategies and Mechanistic Insights

Solvent Effects on Bromination

Polar aprotic solvents such as DMF enhance the solubility of brominating agents, improving reaction kinetics. However, competing solvolysis in DMF reduces yields by 10–15% compared to dichloromethane. Additives like tetrabutylammonium bromide (TBAB) mitigate this issue by facilitating phase transfer in biphasic systems.

Catalytic Advancements in Coupling Reactions

Recent studies explore nickel-based catalysts (e.g., NiCl₂(dppe)) as cost-effective alternatives to palladium in Suzuki reactions. Initial trials report 75–78% yields for ethyl group installation, albeit with longer reaction times (24–36 hours).

Temperature-Dependent Selectivity

In alkylation with 1,3-dibromopropane, temperatures above 70°C promote undesired elimination reactions, forming allylic bromides. Maintaining the reaction at 60°C suppresses these pathways, enhancing product purity.

Chemical Reactions Analysis

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts like palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Material Science: It can be used in the development of new materials with unique properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine in the propyl chain (vs. chlorine) increases molecular weight and polarizability, enhancing nucleophilic substitution reactivity .

- Substituent Position : The position of the difluoromethoxy group (e.g., 3 vs. 5) influences electronic effects on the aromatic ring, altering regioselectivity in further reactions .

- Functional Group Diversity : Trifluoromethylthio (SCF₃) in introduces sulfur, which may improve binding affinity in biological targets compared to oxygen-based substituents.

Physicochemical Properties

- Boiling Points : Bromopropyl analogs exhibit high boiling points (~290–300°C), attributed to strong van der Waals forces from the bromoalkyl chain .

- Lipophilicity : Ethyl and trifluoromethylthio groups increase hydrophobicity, as seen in , making such compounds suitable for membrane-penetrating pharmaceuticals.

- Stability : Difluoromethoxy groups are less prone to hydrolysis compared to methoxy groups, enhancing stability under acidic conditions .

Biological Activity

Overview

1-(3-Bromopropyl)-5-(difluoromethoxy)-2-ethylbenzene is an organic compound classified within aromatic compounds. Its structure features a bromopropyl group, a difluoromethoxy group, and an ethyl group attached to a benzene ring, giving it unique chemical properties that warrant investigation into its biological activity. This compound has been studied for its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C₁₂H₁₅BrF₂O

- Molecular Weight : 293.15 g/mol

- CAS Number : 1803716-50-8

- IUPAC Name : 2-(3-bromopropyl)-1-(difluoromethoxy)-4-ethylbenzene

The biological activity of this compound can be attributed to its interaction with various molecular targets. The bromopropyl group is reactive and can participate in nucleophilic substitution reactions, while the difluoromethoxy group influences the compound's electronic properties. These interactions may affect several biochemical pathways, including:

- Cellular Signaling : The compound may modulate signaling pathways by interacting with specific receptors or enzymes.

- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in cancer progression, particularly those related to lysophosphatidic acid (LPA) production, which is linked to tumor metastasis .

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting cancer cell migration and proliferation through the modulation of LPA signaling pathways .

- Pharmacological Effects : Investigations into its pharmacological effects have indicated potential roles in treating conditions related to abnormal cell growth and mobility, making it a candidate for further drug development .

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

- Study on Cancer Cell Lines : A study involving various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and migration, suggesting its role as a potential chemotherapeutic agent .

- In Vivo Models : Animal models have been utilized to assess the efficacy of this compound in reducing tumor size and inhibiting metastasis, providing insights into its therapeutic potential .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| This compound | 1803716-50-8 | Antitumor activity | Modulates LPA signaling |

| 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene | N/A | Potential antitumor effects | Similar mechanism of action |

| 3-(3-Bromophenyl)propionic acid | N/A | Anti-inflammatory properties | Different functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.